N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-14-5-10-18(15(2)13-14)20-23-24-21(29-20)22-19(26)16-6-8-17(9-7-16)30(27,28)25-11-3-4-12-25/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEAUDGIZGIZAPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic organic compound belonging to the class of oxadiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings and case studies.

Structural Characteristics

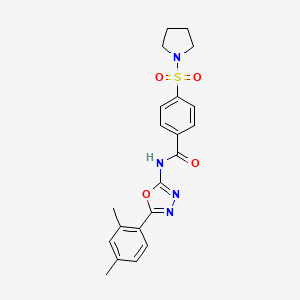

The molecular structure of this compound can be represented as follows:

This structure features an oxadiazole ring, which is known for its significant biological properties. The presence of the pyrrolidine and sulfonamide groups further enhances its potential as a therapeutic agent.

Anticancer Properties

Research indicates that compounds with oxadiazole moieties exhibit promising anticancer activities. For instance, a related oxadiazole compound demonstrated significant cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the phenyl ring were crucial for enhancing anticancer efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing the antifungal activity of oxadiazole derivatives, certain analogs exhibited inhibition rates against Pyricularia oryae (rice blast fungus) up to 77.8% at specific concentrations . The mechanism of action for these activities is believed to involve disruption of cellular pathways critical for microbial survival and proliferation.

Insecticidal Activity

Insecticidal assays have shown that related oxadiazole derivatives possess lethal activities against agricultural pests such as Mythimna separate and Helicoverpa armigera. For example, one compound achieved a 70% mortality rate at a concentration of 500 mg/L . This suggests potential applications in pest management.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of this compound:

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the oxadiazole ring may interact with cellular targets involved in metabolism and cell division. Additionally, the sulfonamide group may play a role in enhancing solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs vary in substituents on the oxadiazole and benzamide moieties, significantly altering their physicochemical and biological profiles.

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects on Activity :

- Antifungal Activity : LMM5 and VNI demonstrate that sulfonamide/sulfamoyl groups (e.g., benzyl(methyl)sulfamoyl in LMM5) enhance antifungal potency by targeting enzymes like thioredoxin reductase or sterol 14α-demethylase . The target compound’s pyrrolidin sulfonyl group may offer similar advantages but with improved solubility due to the pyrrolidine ring’s basicity.

- Enzyme Inhibition : Trifluoromethyl (compound 6) and dichlorophenyl (VNI) substituents are associated with strong enzyme inhibition, likely due to electron-withdrawing effects stabilizing ligand-receptor interactions .

Synthesis Challenges :

- Yields for oxadiazole derivatives vary widely (12–50%), influenced by steric hindrance (e.g., tetrahydronaphthyl in compound 6) and reactivity of coupling partners (e.g., bromo substituents in compound 7) . The target compound’s 2,4-dimethylphenyl group may simplify synthesis compared to bulkier substituents.

The target compound’s 2,4-dimethylphenyl group balances lipophilicity and steric demands. Purity: HPLC purity exceeds 95% for most analogs, reflecting robust synthetic protocols .

Contradictions and Limitations

- Substituent Trade-offs : Electron-withdrawing groups (e.g., trifluoromethyl) improve target binding but may reduce metabolic stability compared to electron-donating groups (e.g., methyl in the target compound) .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?

The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:

- Oxadiazole ring formation : Cyclization of hydrazide precursors using dehydrating agents like POCl₃ or PPA under reflux (80–100°C) in solvents such as DMF or DCM .

- Sulfonamide coupling : Reacting 4-(pyrrolidin-1-ylsulfonyl)benzoyl chloride with the oxadiazole intermediate in anhydrous DCM at room temperature for 12–24 hours .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) to isolate the final product. Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) .

- Characterization : ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 2.5–3.0 ppm for pyrrolidine), HPLC (>95% purity), and HRMS (calculated [M+H]⁺: 467.12) .

Q. How do structural features influence its pharmacological potential?

- 1,3,4-Oxadiazole core : Enhances metabolic stability and facilitates π-π stacking with biological targets (e.g., enzyme active sites) .

- Pyrrolidinylsulfonyl group : Improves solubility and modulates selectivity toward sulfonamide-binding proteins (e.g., carbonic anhydrases) .

- 2,4-Dimethylphenyl substituent : Hydrophobic interactions with target pockets, potentially enhancing binding affinity .

Q. Which analytical techniques are critical for confirming structure and purity?

- NMR spectroscopy : Assign aromatic (δ 7.5–8.5 ppm) and aliphatic protons (e.g., pyrrolidine at δ 2.5–3.0 ppm) to verify regiochemistry .

- HPLC : Use a C18 column (acetonitrile/water gradient) to confirm purity (>95%) and detect byproducts .

- Mass spectrometry : HRMS (ESI+) to validate molecular weight (m/z 467.12) .

Advanced Research Questions

Q. How to design in vitro assays for evaluating anti-inflammatory or anticancer activity?

- Cell lines : Use cancer lines (e.g., MCF-7, HeLa) or macrophage models (RAW 264.7) for inflammation studies .

- Dose-response curves : Test concentrations (1–100 µM) with positive controls (e.g., doxorubicin for cytotoxicity, dexamethasone for anti-inflammatory assays) .

- Mechanistic studies : Measure apoptosis (Annexin V/PI staining) or NF-κB inhibition (luciferase reporter assays) .

- Validation : Replicate results across 3 independent experiments and calculate IC₅₀ values using nonlinear regression .

Q. How to resolve contradictions in reported biological data for similar compounds?

- Purity verification : Re-analyze disputed compounds via HPLC and ¹H NMR to rule out impurities .

- Orthogonal assays : Compare results from enzymatic assays (e.g., COX-2 inhibition) and cell-based models to confirm target specificity .

- Structural validation : Use X-ray crystallography (e.g., ) or 2D NMR (NOESY) to confirm regiochemistry of substituents .

Q. What strategies optimize synthetic scale-up without compromising quality?

- Solvent optimization : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce costs .

- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Purification scaling : Transition from column chromatography to centrifugal partition chromatography for higher throughput .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.